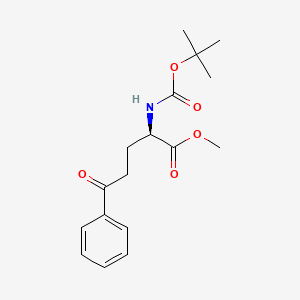

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine groups during chemical reactions. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.

Wirkmechanismus

Target of Action

It is known that the compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis .

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the compound to interact with its targets in a controlled manner, preventing unwanted reactions in selective or multistep organic synthesis .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play important roles in various biological processes, including cell signaling and nutrient absorption. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Result of Action

The result of the compound’s action is the formation of dipeptides . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Action Environment

The action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate can be influenced by various environmental factors. Additionally, the compound’s stability and efficacy can be influenced by temperature, as certain reactions involving the compound may require high temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.

Coupling Reactions: The compound can participate in amide bond formation, especially in peptide synthesis, using coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection

Coupling: Common reagents include di-tert-butyl dicarbonate, DMAP, and acetonitrile.

Major Products

The major products formed from these reactions include the deprotected amine and various peptides when used in peptide synthesis .

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is extensively used in scientific research, particularly in:

Chemistry: As a protecting group for amines in organic synthesis.

Biology: In the synthesis of peptides and proteins for biological studies.

Medicine: In the development of pharmaceuticals, especially peptide-based drugs.

Industry: In the production of fine chemicals and intermediates for various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylmethoxycarbonyl (Cbz) Protected Amines: These are also used for protecting amine groups but are cleaved by catalytic hydrogenation with hydrogen over palladium on carbon.

Fmoc (Fluorenylmethyloxycarbonyl) Protected Amines: Another protecting group used in peptide synthesis, which is removed under basic conditions.

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is unique due to the stability and ease of removal of the Boc group under mild acidic conditions, making it highly suitable for use in complex organic syntheses and peptide chemistry .

Biologische Aktivität

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, often referred to as a derivative of a β-ketoester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C17H23NO5

- Molar Mass : 321.37 g/mol

- CAS Number : 1611470-49-5

Synthesis

The compound can be synthesized through various methods involving the reaction of tert-butoxycarbonyl (Boc) protected amino acids with keto esters. The synthetic pathway typically includes:

- Formation of the β-ketoester.

- Bromination to yield α-bromocarbonyl compounds.

- Condensation reactions to form the final product.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Some studies suggest that derivatives can act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, making it a candidate for further investigation in antibiotic development.

The biological activity is often linked to the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined through MTT assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via caspase activation |

| MCF7 | 30 | Inhibition of cell cycle progression |

| A549 | 20 | Disruption of mitochondrial function |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Eigenschaften

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIBENIWMZWQA-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.